Biphenyl-3-carbonyl chloride
Overview
Description
Biphenyl-3-carbonyl chloride: is an organic compound with the molecular formula C13H9ClO . It is a derivative of biphenyl, where a carbonyl chloride group is attached to the third position of the biphenyl structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biphenyl-3-carbonyl chloride can be synthesized through the Friedel-Crafts acylation of biphenyl with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an inert solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Biphenyl-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines or alcohols to form amides or esters.
Hydrolysis: Reaction with water to produce biphenyl-3-carboxylic acid.
Reduction: Reaction with reducing agents to form biphenyl-3-methanol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines or alcohols, often in the presence of a base such as pyridine.
Hydrolysis: Water or aqueous base under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Amides and esters: from nucleophilic substitution.
Biphenyl-3-carboxylic acid: from hydrolysis.
Biphenyl-3-methanol: from reduction.
Scientific Research Applications
Chemistry: Biphenyl-3-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of functionalized biphenyl derivatives for material science applications .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function. It is also explored for its potential in drug development and as a building block for bioactive compounds .
Industry: Industrially, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of biphenyl-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .
Comparison with Similar Compounds
- Biphenyl-4-carbonyl chloride
- Biphenyl-4-sulfonyl chloride
- 2-Chloropyridine-3-carbonyl chloride
Comparison: Biphenyl-3-carbonyl chloride is unique due to the position of the carbonyl chloride group on the biphenyl structure. This positional difference can influence the reactivity and properties of the compound compared to its isomers and analogs. For example, biphenyl-4-carbonyl chloride has the carbonyl chloride group at the fourth position, which can lead to different steric and electronic effects in chemical reactions .
Properties
IUPAC Name |
3-phenylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAFGSULCGOKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373473 | |
Record name | Biphenyl-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42498-44-2 | |
Record name | Biphenyl-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42498-44-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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